molecular formula C38H44O4 B12282240 Dioctyl perylene-3,9-dicarboxylate CAS No. 83868-22-8

Dioctyl perylene-3,9-dicarboxylate

Cat. No.: B12282240
CAS No.: 83868-22-8
M. Wt: 564.8 g/mol
InChI Key: MBNDARDECPTLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Perylenedicarboxylic acid, dioctyl ester is an organic compound derived from perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties and is widely used in various scientific and industrial applications. Its molecular formula is C({34})H({38})O(_{4}), and it is characterized by the presence of two octyl ester groups attached to the perylene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Perylenedicarboxylic acid, dioctyl ester typically involves the esterification of 3,9-Perylenedicarboxylic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 3,9-Perylenedicarboxylic acid, dioctyl ester may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality products. Additionally, purification steps such as recrystallization or chromatography are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,9-Perylenedicarboxylic acid, dioctyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form perylenequinones.

    Reduction: Reduction reactions can convert it into perylene dihydrides.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Perylenequinones

    Reduction: Perylene dihydrides

    Substitution: Various substituted perylene derivatives depending on the nucleophile used.

Scientific Research Applications

3,9-Perylenedicarboxylic acid, dioctyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other perylene derivatives and as a fluorescent probe in various analytical techniques.

    Biology: Its fluorescent properties make it useful in biological imaging and as a marker in cellular studies.

    Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

    Industry: It is used in the production of organic semiconductors and as a dye in the manufacture of high-performance pigments.

Mechanism of Action

The mechanism by which 3,9-Perylenedicarboxylic acid, dioctyl ester exerts its effects is largely based on its ability to interact with light and other molecules. Its fluorescent properties arise from the conjugated π-electron system in the perylene core, which allows it to absorb and emit light efficiently. In biological systems, it can bind to specific molecular targets, facilitating imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    Perylene: The parent compound of 3,9-Perylenedicarboxylic acid, dioctyl ester.

    3,4,9,10-Perylenetetracarboxylic dianhydride: Another derivative of perylene with different functional groups.

    Perylene diimides: Compounds with imide groups attached to the perylene core.

Uniqueness

3,9-Perylenedicarboxylic acid, dioctyl ester is unique due to its specific ester functional groups, which impart distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility characteristics and in the synthesis of other complex molecules.

Properties

CAS No.

83868-22-8

Molecular Formula

C38H44O4

Molecular Weight

564.8 g/mol

IUPAC Name

dioctyl perylene-3,9-dicarboxylate

InChI

InChI=1S/C38H44O4/c1-3-5-7-9-11-13-25-41-37(39)33-23-21-31-28-18-16-20-30-34(38(40)42-26-14-12-10-8-6-4-2)24-22-32(36(28)30)27-17-15-19-29(33)35(27)31/h15-24H,3-14,25-26H2,1-2H3

InChI Key

MBNDARDECPTLSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.